Survivin-2b (80-88)
Description
Properties
CAS No. |
465500-22-5 |
|---|---|
Molecular Formula |
C39H62N10O15S |
Molecular Weight |
943.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-16(2)11-25(39(63)64)45-37(61)29(19(5)51)49-35(59)26(14-50)46-38(62)30(20(6)52)48-34(58)24(13-28(41)54)44-36(60)27(15-65)47-32(56)18(4)42-33(57)23(43-31(55)17(3)40)12-21-7-9-22(53)10-8-21/h7-10,16-20,23-27,29-30,50-53,65H,11-15,40H2,1-6H3,(H2,41,54)(H,42,57)(H,43,55)(H,44,60)(H,45,61)(H,46,62)(H,47,56)(H,48,58)(H,49,59)(H,63,64)/t17-,18-,19+,20+,23-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
AGNIXLPCPQAPSB-SXHLWKDOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular and Cellular Biology of Survivin 2b
Genomic and Transcriptional Landscape of Survivin and its Variants
The human survivin protein is encoded by the BIRC5 gene, located on chromosome 17q25. wikipedia.orgnih.gov The BIRC5 gene consists of four exons and three introns, and through alternative splicing of its pre-mRNA, it gives rise to several transcript variants. nih.govresearchgate.netnih.gov In addition to the wild-type survivin, which is a 142-amino acid protein, other prominent isoforms have been identified, including Survivin-ΔEx3, Survivin-2B, Survivin-3B, and Survivin-2α. atlasgeneticsoncology.orgfao.orgaacrjournals.org
Survivin-2B is generated by the inclusion of a cryptic exon, termed exon 2B, which is part of intron 2. aacrjournals.orgresearchgate.net This splicing event results in the insertion of 23 additional amino acids into the protein structure, leading to a 165-amino acid protein. atlasgeneticsoncology.orgresearchgate.net The expression levels of these splice variants can differ between normal and cancerous tissues, and among different types of tumors, suggesting a complex regulatory mechanism governing their transcription and splicing. nih.govresearchgate.net For instance, the tumor suppressor protein p53 has been shown to repress the transcription of the BIRC5 gene. researchgate.netdovepress.com
| Variant | Origin of Variation | Protein Length (amino acids) | Functional Outcome |
|---|---|---|---|
| Survivin (Wild-Type) | Standard splicing of exons 1-4 | 142 | Anti-apoptotic, Pro-mitotic |
| Survivin-2B | Inclusion of cryptic exon 2B from intron 2 | 165 | Reduced anti-apoptotic or pro-apoptotic function aacrjournals.orgnih.gov |
| Survivin-ΔEx3 | Deletion of exon 3 | 137 or 143 atlasgeneticsoncology.orgaacrjournals.org | Anti-apoptotic aacrjournals.orgnih.gov |
| Survivin-3B | Inclusion of exon 3B | - | - |
| Survivin-2α | - | 74 | Pro-apoptotic atlasgeneticsoncology.org |
Protein Architecture and Functional Domains of Survivin
The survivin protein, including its variants, is the smallest member of the IAP family. wikipedia.orgnih.gov Its structure is characterized by a single N-terminal Baculovirus IAP Repeat (BIR) domain and a C-terminal α-helical coiled-coil region. scnu.edu.cnatlasgeneticsoncology.orgnih.gov The BIR domain, which spans approximately 70-80 amino acids, is crucial for survivin's role in inhibiting apoptosis and is a defining feature of the IAP family. scnu.edu.cnresearchgate.net This domain contains a zinc-finger motif, which is essential for its structural integrity. nih.gov
The insertion of 23 amino acids in Survivin-2B occurs within the BIR domain, which can alter its conformation and function. aacrjournals.orgresearchgate.net This alteration is believed to be responsible for the reduced anti-apoptotic or even pro-apoptotic properties of Survivin-2B. aacrjournals.orgnih.gov The C-terminal α-helix is involved in the dimerization of survivin and its interaction with other proteins, including components of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis during mitosis. scnu.edu.cnnih.gov Unlike other IAPs, survivin lacks a C-terminal RING finger domain. aacrjournals.orgnih.gov
| Domain/Motif | Amino Acid Residues (approximate) | Function |
|---|---|---|
| BIR Domain | 20-90 | Inhibition of apoptosis, protein-protein interactions nih.gov |
| Zinc-Finger Motif | Cys57, Cys60, Cys84, His77 | Structural integrity of the BIR domain nih.gov |
| C-terminal α-helix | 98-142 | Dimerization, interaction with CPC proteins scnu.edu.cnnih.gov |
| Nuclear Export Sequence (NES) | 89-98 | Regulation of subcellular localization researchgate.net |
Differential Subcellular Localization of Survivin Isoforms in Research Models
The subcellular localization of survivin isoforms is tightly regulated and is critical for their diverse functions. nih.govnih.gov Studies using various research models, including cancer cell lines, have revealed distinct localization patterns for different survivin variants. atlasgeneticsoncology.orgresearchgate.net Wild-type survivin is found in both the cytoplasm and the nucleus. atlasgeneticsoncology.org During mitosis, it localizes to various components of the mitotic apparatus, including the centromeres, the mitotic spindle, and the midbody, as a key component of the chromosomal passenger complex. fao.orgresearchgate.net
In contrast, Survivin-2B has been shown to have a different subcellular distribution. While it can be found in the cytoplasm, it has also been observed to be distributed along the chromosomes during mitosis and at the mitotic spindle poles. fao.orgnih.gov Some studies have also reported the localization of Survivin-2B to mitochondria. researchgate.net This distinct localization pattern suggests that Survivin-2B may not participate in the chromosomal passenger complex in the same manner as wild-type survivin. nih.gov
The Survivin-ΔEx3 isoform is often found to be preferentially localized in the nucleus. atlasgeneticsoncology.orgfao.orgnih.gov This differential localization of survivin isoforms implies that they may have distinct binding partners and functions in different cellular compartments. nih.gov For instance, the cytoplasmic localization of survivin is thought to be crucial for its anti-apoptotic activity, while its mitotic localization is essential for cell division. nih.gov
| Isoform | Interphase Localization | Mitotic Localization |
|---|---|---|
| Survivin (Wild-Type) | Cytoplasm, Nucleus atlasgeneticsoncology.orgmdpi.com | Centromeres, Mitotic Spindle, Midbody fao.orgresearchgate.net |
| Survivin-2B | Cytoplasm nih.gov | Chromosomes, Mitotic Spindle Poles fao.orgnih.gov |
| Survivin-ΔEx3 | Preferentially Nuclear atlasgeneticsoncology.orgnih.gov | Constitutively in the nucleus fao.org |
Survivin 2b 80 88 As an Immunological Epitope
Peptide Sequence and Structural Characteristics: AYACNTSTL
The Survivin-2b (80-88) epitope is a nonamer, meaning it consists of nine amino acids. smolecule.com Its specific sequence is Alanine-Tyrosine-Alanine-Cysteine-Asparagine-Threonine-Serine-Threonine-Leucine, abbreviated as AYACNTSTL. nih.govsemanticscholar.orgnih.gov This peptide is derived from a region encoded by the alternative exon 2B, which is unique to the survivin-2B splice variant. nih.govmblbio.com The molecular formula of this peptide is C39H62N10O15S. smolecule.com Research confirms that this specific sequence has a high purity of over 98% when prepared for research and clinical studies. niph.go.jpnih.gov
HLA Restriction and Antigen Presentation: Focus on HLA-A24
The presentation of the Survivin-2b (80-88) peptide to immune cells is highly specific and restricted by a particular Human Leukocyte Antigen (HLA) molecule. This peptide was identified based on the binding motif for HLA-A*2402, a common HLA allele in Japanese and other populations. aacrjournals.org Peptide binding assays have confirmed that Survivin-2b (80-88) is capable of binding to HLA-A24 molecules. aacrjournals.orgnih.gov This binding forms a stable peptide-Major Histocompatibility Complex (pMHC), which is crucial for its presentation on the surface of antigen-presenting cells (APCs) and tumor cells. smolecule.com The high affinity and stability of the Survivin-2b (80-88)/HLA-A24 complex facilitate prolonged antigen presentation and enhanced recognition by T cells. smolecule.com
Recognition by CD8+ Cytotoxic T Lymphocytes (CTLs)
The Survivin-2b (80-88) peptide, when presented by HLA-A24 molecules on the cell surface, is recognized by CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.govmblbio.com This recognition is a critical step in initiating a cell-mediated immune response against cells expressing the survivin-2B protein. researchgate.net The interaction between the T-cell receptor (TCR) on CD8+ T cells and the Survivin-2b (80-88)/HLA-A24 complex triggers the activation of CTLs. smolecule.comresearchgate.net These activated CTLs are capable of identifying and eliminating tumor cells that present this specific peptide epitope. aacrjournals.orgd-nb.info
Role of Survivin in Cancer Biology and Pathogenesis Parent Protein Context
Mechanisms of Apoptosis Inhibition by Survivin
Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family, which collectively functions to block programmed cell death. nih.govresearchgate.net Its overexpression in cancer cells allows them to evade apoptotic signals that would normally lead to their destruction, thereby contributing to tumor growth and resistance to therapy. aacrjournals.orgnih.gov Survivin accomplishes this through several distinct, yet interconnected, molecular pathways.
A primary mechanism by which Survivin inhibits apoptosis is through the direct suppression of caspases, a family of cysteine proteases that execute the final stages of cell death. aacrjournals.orgacs.org Apoptosis can be triggered through two main pathways: the extrinsic pathway, which activates caspase-8, and the intrinsic (or mitochondrial) pathway, which activates caspase-9. nih.govresearchgate.net Both pathways converge on the activation of "executioner" caspases, such as caspase-3 and caspase-7. nih.govaacrjournals.org
Research has demonstrated that Survivin can directly bind to and inhibit the activity of caspase-3, caspase-7, and the initiator caspase-9. nih.govacs.orgresearchgate.net By preventing the processing and activation of these key enzymes, Survivin effectively halts the apoptotic cascade. nih.govresearchgate.net Some studies suggest that this inhibitory function is enhanced by the phosphorylation of Survivin at the Threonine 34 residue by the cyclin-dependent kinase CDC2, which is required for its interaction with caspases. nih.gov
| Protein | Interaction with Survivin | Functional Outcome |
| Caspase-3 | Direct binding and inhibition. acs.orgresearchgate.net | Blocks execution phase of apoptosis. nih.gov |
| Caspase-7 | Direct binding and inhibition. acs.orgresearchgate.net | Blocks execution phase of apoptosis. nih.gov |
| Caspase-9 | Direct binding and inhibition. nih.govaacrjournals.org | Blocks intrinsic apoptosis pathway. researchgate.net |
Beyond its direct action on caspases, Survivin also contributes to cell survival through caspase-independent pathways. A key anti-apoptotic function of Survivin involves the inhibition of mitochondrial-dependent apoptotic events. nih.govnih.gov Following Survivin inhibition, one of the earliest observed events is the nuclear translocation of the mitochondrial protein known as Apoptosis-Inducing Factor (AIF). nih.govnih.gov AIF is capable of triggering DNA fragmentation and cell death without the need for caspase activation. nih.gov Therefore, a crucial function of Survivin appears to be the antagonism of the AIF pathway, protecting cancer cells from this mode of caspase-independent apoptosis. nih.gov
Survivin's anti-apoptotic function is also modulated by its interactions with other regulatory proteins. One of the most significant of these is the Second Mitochondria-derived Activator of Caspases, also known as DIABLO (Smac/DIABLO). nih.gov Under apoptotic stress, Smac/DIABLO is released from the mitochondria into the cytosol, where it normally promotes apoptosis by binding to and neutralizing IAP proteins, including the potent X-linked inhibitor of apoptosis protein (XIAP). aacrjournals.orgspandidos-publications.com
Survivin's Contribution to Mitosis and Cell Cycle Progression
In addition to its role as an apoptosis inhibitor, Survivin is a critical regulator of cell division. researchgate.netnih.gov Its expression is tightly regulated in a cell cycle-dependent manner, peaking during the G2/M phase. nih.gov This dual functionality places Survivin at a crucial intersection of cell life and death, making it a key factor in tumorigenesis. aacrjournals.org
Survivin is an essential component of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. nih.govresearchgate.net The CPC is a dynamic protein assembly that also includes the inner centromere protein (INCENP), Borealin, and the enzymatic core, Aurora B kinase. ovid.comfrontiersin.orgnih.gov This complex ensures the correct execution of mitotic events by localizing to specific structures at different stages of cell division, including the centromeres, the central spindle, and the midbody. researchgate.netfrontiersin.org
Survivin plays a critical role in targeting the CPC to these locations. nih.gov It acts as an interface, guiding the entire complex to centromeres and the central spindle, which is essential for proper chromosome segregation and the final separation of daughter cells (cytokinesis). researchgate.netnih.gov The depletion of any single CPC component, including Survivin, can lead to the destabilization of the entire complex, resulting in severe mitotic defects. nih.gov
| CPC Component | Role | Relationship with Survivin |
| Aurora B Kinase | The enzymatic core of the CPC; phosphorylates key substrates to regulate mitosis. researchgate.net | Survivin, along with INCENP and Borealin, regulates the localization and activity of Aurora B. nih.gov |
| INCENP | A scaffold protein that stabilizes the complex and activates Aurora B. frontiersin.org | Survivin binds INCENP, a process facilitated by Borealin, to form the core of the CPC. nih.govnih.gov |
| Borealin | A non-enzymatic subunit that promotes the binding of Survivin to INCENP. nih.gov | Forms a tight three-helical bundle with Survivin and INCENP. nih.gov |
A distinct pool of Survivin directly associates with microtubules, the protein filaments that form the mitotic spindle. aacrjournals.orgaacrjournals.org The mitotic spindle is the cellular machinery responsible for physically segregating chromosomes during cell division. Survivin's interaction with these structures is crucial for the proper assembly and function of the spindle. nih.govaacrjournals.org
Studies have shown that Survivin modulates microtubule dynamics. nih.govnih.gov Depletion of Survivin using small interfering RNAs (siRNAs) leads to an increase in microtubule catastrophe (the transition from growth to shrinking) and results in abnormally short mitotic spindles that are severely depleted of microtubules. nih.govaacrjournals.orgresearchgate.net Conversely, the forced overexpression of Survivin stabilizes microtubules against depolymerization and reduces the distance between spindle poles. nih.govaacrjournals.org By controlling microtubule stability and nucleation, Survivin ensures the correct formation of a bipolar spindle, proper chromosome alignment, and successful completion of mitosis. nih.govaacrjournals.orgtandfonline.com This function may also help cancer cells evade checkpoints that would normally halt the progression of aberrant cells through mitosis. nih.govaacrjournals.org
Survivin's Contribution to Mitosis and Cell Cycle Progression
Regulation of Cytokinesis
Survivin, a key regulatory protein, plays a critical role in the process of cytokinesis, the final stage of cell division where one cell physically divides into two. aacrjournals.org It is a vital component of the Chromosomal Passenger Complex (CPC), which also includes Aurora B kinase, INCENP, and Borealin. aacrjournals.orgnih.gov This complex is essential for accurate chromosome segregation and the successful completion of cytokinesis. aacrjournals.org
During the anaphase stage of mitosis, Survivin is instrumental in targeting the CPC and the mitotic kinesin-like protein Pavarotti (Pav) to the central spindle and the equatorial cell cortex. nih.govnih.gov This localization is crucial for the organization of the central spindle and the formation of the contractile ring, which is responsible for physically pinching the cell into two. nih.gov
Research has shown that Survivin's function is necessary for the proper localization of other key proteins involved in cytokinesis, such as Polo kinase and RhoA, at the equatorial cortex, which is critical for the assembly of the contractile ring. nih.gov In some cell types, while the initial recruitment of proteins like Rho and Myosin II to a broad equatorial band may not require Survivin, their subsequent organization into a compact and fully constricted ring is dependent on Survivin function. nih.govnih.gov
Furthermore, Survivin directly interacts with non-muscle myosin IIB (NMIIB), a motor protein essential for the contractile ring. biologists.com This interaction, which occurs predominantly at the equatorial cortex during telophase, is thought to prevent the premature formation of the contractile ring in other areas of the cell by sequestering NMIIB monomers. biologists.com The timing of this interaction is tightly regulated by CDK1-mediated phosphorylation of Survivin. Before anaphase, phosphorylation of Survivin by CDK1 prevents its binding to NMIIB. biologists.com As CDK1 levels decline in telophase, Survivin is dephosphorylated, allowing it to bind to NMIIB and thus controlling the spatio-temporal regulation of cytokinesis. biologists.com
Control of Cell Cycle Checkpoints
Survivin plays a significant role in the control of cell cycle checkpoints, particularly the mitotic spindle checkpoint. aacrjournals.org This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase, thereby preventing chromosomal instability. nih.gov
The expression of Survivin is tightly regulated in a cell cycle-dependent manner, with levels peaking during the G2/M phase. nih.govjchr.org At the onset of mitosis, Survivin localizes to the microtubules of the mitotic spindle. nih.gov This association is crucial for its function in overseeing the proper progression through mitosis.
Disruption of the interaction between Survivin and microtubules leads to a failure of the apoptotic checkpoint that is normally active in G2/M, resulting in increased activity of caspase-3, a key executioner of apoptosis. nih.gov This suggests that Survivin may act to counteract a default apoptotic pathway that is triggered during mitosis, and its overexpression in cancer cells could help them bypass this checkpoint and continue to proliferate despite mitotic errors. nih.gov
Studies have shown that depletion of Survivin in cancer cells can lead to a delay in mitosis, with an accumulation of cells in prometaphase with misaligned chromosomes. nih.gov In the absence of Survivin, other components of the chromosomal passenger complex, INCENP and Aurora-B, fail to localize to the centromeres. nih.gov
Interestingly, the requirement for Survivin in the spindle assembly checkpoint appears to depend on the nature of the mitotic insult. While Survivin is not essential for the checkpoint activated by the loss of microtubules (e.g., by nocodazole (B1683961) treatment), it is required for the maintenance of the checkpoint when it is activated by agents that are thought to disrupt spindle tension, such as taxol. nih.gov In the presence of taxol, Survivin-depleted cells are unable to maintain the localization of BubR1, a key checkpoint protein, at the kinetochores. nih.gov
Survivin's Role in Angiogenesis Promotion
Survivin is significantly involved in promoting angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov The expression of Survivin is closely linked with that of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in various types of cancer. nih.gov
One of the primary mechanisms by which Survivin promotes angiogenesis is by enhancing the expression and secretion of VEGF from tumor cells. nih.gov This is achieved through the activation of the PI3K/Akt signaling pathway, which in turn leads to the activation of β-catenin/Tcf-Lef-dependent transcription of the VEGF gene. researchgate.netuchile.cl The secreted VEGF then acts on endothelial cells, stimulating their proliferation, migration, and formation into new blood vessels. nih.govnih.gov
In addition to its effects on tumor cells, Survivin also has direct effects on vascular endothelial cells. nih.gov Overexpression of Survivin in endothelial cells enhances their proliferation, migration, invasion, and resistance to apoptosis, all of which are crucial steps in the angiogenic process. nih.gov
The tumor microenvironment, particularly hypoxia (low oxygen levels), plays a role in the interplay between Survivin and angiogenesis. Hypoxia can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn promotes the expression of both Survivin and VEGF, further driving angiogenesis. nih.gov
Furthermore, in poorly vascularized tumors, Survivin-induced VEGF production may contribute to a process known as vasculogenic mimicry, where cancer cells themselves form vascular-like structures, providing an alternative route for tumor perfusion. nih.gov
Involvement in Cellular Stress and DNA Damage Response Pathways
Survivin is implicated in the cellular response to stress and DNA damage, contributing to the survival of cancer cells in the face of genotoxic agents. nih.govsigmaaldrich.com Cells possess intricate mechanisms to detect and respond to various stressors that can damage macromolecules and threaten their survival. frontiersin.org
Research indicates that Survivin plays a role in DNA repair, particularly through the homologous recombination (HR) pathway. nih.govsigmaaldrich.com Depletion of Survivin in breast cancer cells has been shown to lead to an increase in DNA double-strand breaks and a reduction in the efficiency of HR. nih.govsigmaaldrich.com This is associated with decreased transcription of several genes involved in HR, including RAD51 and the endonuclease complex MUS81/EME1. nih.govsigmaaldrich.com The expression of these genes often correlates with that of BIRC5 (the gene encoding Survivin) in tumors. nih.govsigmaaldrich.com
The involvement of Survivin in the DNA damage response (DDR) is further supported by findings that it can promote DNA repair following radiation exposure. nih.gov It appears to physically interact with components of the non-homologous end joining (NHEJ) DNA repair complex. nih.gov
When Survivin is depleted, it can trigger a p53-dependent stress response. nih.gov In cells with unmutated TP53, the absence of Survivin leads to the accumulation and phosphorylation of p53, along with increased transcription of p53 target genes involved in apoptosis and cell cycle arrest, such as BAX, PUMA, NOXA, and p21. nih.gov This suggests that Survivin normally functions to suppress this p53-mediated response to DNA damage.
The ability of Survivin to protect cancer cells from genotoxic stress is often attributed to its general anti-apoptotic function. sigmaaldrich.com However, the specific role of Survivin in DNA damage protection is an important aspect of its contribution to tumor maintenance and therapeutic resistance. sigmaaldrich.com
Interactions with Key Cellular Signaling Pathways
Survivin's multifaceted role in cancer biology is underscored by its intricate interactions with several key cellular signaling pathways that regulate cell proliferation, survival, and differentiation. jcancer.org
There is a significant and complex interplay between Survivin and the p53 signaling pathway. aacrjournals.orgjcancer.org The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. youtube.com
Wild-type p53 has been shown to transcriptionally repress the expression of Survivin. jcancer.orgnih.gov This repression may be mediated through the modification of chromatin structure at the Survivin promoter. jcancer.org Consequently, the loss of wild-type p53 function in many cancers can lead to the upregulation of Survivin, contributing to uncontrolled cell proliferation and resistance to apoptosis. nih.gov
Conversely, Survivin can also regulate the p53 pathway. jcancer.orgresearchgate.net Overexpression of Survivin can lead to a decrease in p53 protein levels. jcancer.orgresearchgate.net One proposed mechanism for this is that Survivin inhibits the caspase-3-mediated cleavage of MDM2, a key negative regulator of p53. jcancer.orgresearchgate.net Intact MDM2 can then target p53 for degradation, thereby reducing its tumor-suppressive functions. jcancer.orgresearchgate.net
In the context of DNA damage, a p53-Survivin signaling pathway has been identified. nih.gov DNA-damaging agents can induce the accumulation of p53, which in turn leads to the downregulation of Survivin, contributing to cell cycle arrest and apoptosis. nih.gov In cells with mutant p53, this pathway is disrupted, and DNA damage may fail to downregulate Survivin, leading to resistance to apoptosis. nih.gov
Furthermore, some mutant forms of p53, which have gained oncogenic functions, can actually promote the expression of Survivin. nih.gov For example, the p53 R175H mutant can physically interact with the transcriptional coactivator YAP and enhance its binding to the BIRC5 promoter, leading to increased Survivin expression and promoting metastasis. nih.gov
Survivin is a key downstream target and component of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is frequently dysregulated in cancer. nih.govspandidos-publications.comnih.gov The Wnt pathway plays a vital role in regulating cell proliferation, differentiation, and survival. nih.gov
Activation of the Wnt/β-catenin pathway leads to the stabilization and nuclear accumulation of β-catenin. nih.gov In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes, including Survivin. spandidos-publications.comnih.gov Therefore, aberrant activation of the Wnt pathway, a common event in many cancers, can lead to the overexpression of Survivin.
The upregulation of Survivin through the Wnt/β-catenin pathway contributes to the pro-proliferative and anti-apoptotic effects of this signaling cascade. nih.gov For example, in colon cancer cells, inhibition of the Wnt/β-catenin pathway leads to a significant reduction in the expression of β-catenin and its downstream targets, including c-myc, cyclin D1, and Survivin, resulting in decreased cell proliferation and increased apoptosis. nih.gov
The connection between Survivin and the Wnt/β-catenin pathway is also relevant in other biological contexts, such as traumatic brain injury-induced neurogenesis. nih.govspandidos-publications.com Following brain injury, there is an increase in β-catenin signaling, which may contribute to the upregulation of Survivin and the subsequent proliferation and differentiation of neural progenitor cells. spandidos-publications.com This highlights the broader role of the Survivin-Wnt/β-catenin axis in regulating cell fate decisions.
Table of Compounds
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and contributes to tumor progression and therapeutic resistance. nih.gov In response to hypoxia, cells activate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov Research has established a direct link between HIF-1α and the regulation of Survivin expression in a variety of cancers, including breast, lung, and pancreatic cancer. nih.govresearchgate.net
Key research findings indicate that HIF-1α directly binds to the promoter region of the Survivin gene, thereby activating its transcription. nih.govnih.gov This upregulation of Survivin under hypoxic conditions promotes cancer cell survival and metastasis. researchgate.net For instance, studies using RNA interference to down-regulate HIF-1α in pancreatic and breast cancer cells resulted in a significant decrease in Survivin levels. nih.gov Conversely, overexpressing HIF-1α activates Survivin gene expression. nih.gov This relationship is crucial for apoptosis resistance, as normoxic breast cancer cells can utilize the cross-talk between Epidermal Growth Factor Receptor (EGFR) signals and HIF-1α to upregulate Survivin. nih.gov The expression levels of both HIF-1α and Survivin are often correlated in breast cancer tissues and are associated with tumor recurrence and prognosis. nih.govresearchgate.net
| Key Finding | Cancer Type(s) | Implication | Reference(s) |
| Direct Binding | Breast, Lung, Pancreatic | HIF-1α directly binds to the Survivin promoter to activate its expression. | nih.govnih.gov |
| Co-expression | Breast Cancer | Expression levels of HIF-1α and Survivin are positively correlated and linked to recurrence. | nih.govresearchgate.net |
| Functional Impact | Pancreatic, Breast | Down-regulation of HIF-1α leads to decreased Survivin levels. | nih.gov |
| Apoptosis Resistance | Breast Cancer | EGFR signaling can induce HIF-1α under normoxic conditions to upregulate Survivin. | nih.gov |
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a tumor promoter in advanced stages. frontiersin.orgyoutube.com In its tumor-suppressive role, TGF-β can inhibit cell growth and induce apoptosis. nih.govfrontiersin.org A key aspect of this function involves the negative regulation of Survivin. nih.gov
The TGF-β signaling pathway represses Survivin expression at the transcriptional level. nih.gov This process is dependent on the action of Smad2 and Smad3 proteins, which are central mediators of TGF-β signaling. nih.gov Upon activation by the TGF-β receptor, these Smad proteins translocate to the nucleus and interact with specific elements in the Survivin promoter to suppress its transcription. nih.gov However, in some contexts, particularly in advanced cancers like triple-negative breast cancer (TNBC), a different relationship is observed. In TNBC, the expression of TGF-β1 and Survivin can be positively correlated and significantly higher than in non-TNBC tissues. nih.gov This suggests that the TGF-β1/Survivin signaling axis may play a role in the malignant progression of this aggressive breast cancer subtype. nih.gov
| Interaction Type | Mediator(s) | Effect on Survivin | Cellular Context | Reference(s) |
| Transcriptional Repression | Smad2, Smad3, Smad4 | Downregulation | Tumor suppression | nih.gov |
| Positive Correlation | Not fully elucidated | Upregulation | Triple-Negative Breast Cancer (TNBC) progression | nih.gov |
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway crucial for cell development, differentiation, and survival. nih.govfrontiersin.org Its dysregulation is implicated in numerous human cancers, where it can function as an oncogene by influencing tumor initiation, progression, and the maintenance of cancer stem cells. nih.govmdpi.com
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancer. frontiersin.org The activation of this pathway is essential for regulating the expression of Survivin. nih.gov
Studies have demonstrated that the activation of PI3K is sufficient to induce Survivin mRNA expression. nih.gov This regulation occurs through the downstream activation of Akt and subsequently the mammalian target of rapamycin (B549165) (mTOR) and p70S6K1. nih.govcellbiopharm.com Overexpression of an active form of PI3K or p70S6K1 is enough to induce Survivin expression, while inhibitors of the pathway, such as LY294002 (a PI3K inhibitor) or rapamycin (an mTOR inhibitor), can decrease Survivin mRNA levels. nih.gov Furthermore, research indicates that the phosphorylation of Survivin at a specific site, Serine 81 (Ser81), plays an important role in a feedback loop that activates this survival signaling pathway, leading to the phosphorylation of both Akt and mTOR. cellbiopharm.comresearchgate.netdoaj.orgresearchgate.net
| Pathway Component | Role in Survivin Regulation | Experimental Evidence | Reference(s) |
| PI3K | Upstream activator | Active PI3K induces Survivin mRNA; PI3K inhibitors reduce it. | nih.gov |
| Akt | Key mediator | Akt activation is necessary for PI3K-induced Survivin expression. | nih.gov |
| mTOR/p70S6K1 | Downstream effector | Overexpression of p70S6K1 induces Survivin; rapamycin decreases it. | nih.gov |
| Survivin (p-Ser81) | Feedback activation | Phosphorylated Survivin induces Akt and mTOR phosphorylation. | cellbiopharm.comresearchgate.netdoaj.org |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogene that is persistently activated in many cancer types, where it plays a critical role in promoting tumor cell proliferation and survival. nih.govaacrjournals.org Survivin has been identified as a direct downstream target gene of STAT3. aacrjournals.orgnih.gov
Upon activation by cytokines or growth factors, STAT3 translocates to the nucleus and directly binds to the promoter region of the Survivin gene to regulate its transcription. nih.govaacrjournals.org This direct regulation has been confirmed by promoter studies and chromatin immunoprecipitation assays. aacrjournals.orgnih.gov Inhibition of STAT3 signaling, for example through the use of antisense oligonucleotides, leads to the transcriptional repression of Survivin and subsequently induces apoptosis in cancer cells. aacrjournals.orgnih.gov A significant correlation between elevated STAT3 activity and increased Survivin protein expression has been observed in primary breast tumor specimens, linking this pathway to resistance to chemotherapy. aacrjournals.orgnih.gov This STAT3-Survivin signaling axis is considered critical for the pathogenesis of multiple malignancies. nih.gov
| Cancer Type | Key Finding | Method of Inhibition | Outcome of Inhibition | Reference(s) |
| Breast Cancer | Survivin is a direct downstream target of STAT3. | Antisense oligonucleotides | Inhibition of Survivin expression, induction of apoptosis. | aacrjournals.orgnih.gov |
| Primary Effusion Lymphoma | STAT3 inhibition triggers apoptosis via Survivin repression. | Dominant-negative STAT3, pharmacological inhibitors | Transcriptional repression of Survivin, caspase-dependent cell death. | nih.gov |
| Colorectal Cancer | STAT3 is activated by IL-6, inducing Survivin expression. | Curcumin analogues | Inhibition of STAT3 activation and Survivin expression. | spandidos-publications.com |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a crucial mediator of inflammatory signaling pathways and is frequently dysregulated in cancer, where it promotes cell proliferation and survival by preventing apoptosis. frontiersin.orgmdpi.com
Activation of the NF-κB pathway enhances Survivin expression. researchgate.net In bladder cancer, for instance, NF-κB upregulates Survivin, which in turn increases cell cycle progression and resistance to apoptosis, thereby promoting cancer progression. researchgate.net This is achieved by the p65 subunit of NF-κB binding directly to the Survivin promoter. researchgate.net Treatment with tumor necrosis factor-alpha (TNF-α) activates NF-κB and increases Survivin expression, while inhibiting NF-κB with agents like BAY 11-7082 or through siRNA knockdown of p65 decreases Survivin expression. researchgate.net In some cancers, such as malignant lymphoma, NF-κB can also mediate the aberrant activation of HIF-1, with Survivin being a downstream target of this NF-κB/HIF-1 signaling axis. nih.gov
Other Relevant Signaling Axes (e.g., MEK/ERK)
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, often referred to as the MEK/ERK pathway, is another critical signaling cascade involved in cell proliferation, differentiation, and survival. aacrjournals.org Concurrent activation of the MEK/ERK and PI3K/Akt pathways is common in cancers like colorectal cancer (CRC) and is associated with progression and poor survival. nih.gov
Survivin has been identified as a key effector that is translationally regulated by the cooperative signaling of the ERK and Akt pathways. nih.gov In CRC cells with coexistent activation of both pathways, the combined inhibition of MEK and Akt kinases leads to a downregulation of Survivin protein, an effect not seen when inhibiting either pathway alone. nih.gov This suggests that both pathways converge to regulate Survivin expression, which in turn mediates cancer cell migration and invasion. nih.govresearchgate.net In pancreatic β-cells, the Raf-1/MEK/ERK pathway has been shown to regulate Survivin post-translationally by prolonging its protein half-life and inhibiting its degradation. nih.gov
Post-Translational Modifications and Protein Stability Regulation
The function, stability, and subcellular localization of the survivin protein are intricately regulated by a variety of post-translational modifications (PTMs). nih.govresearchgate.netbohrium.com These modifications, including phosphorylation, ubiquitination, and acetylation, are critical for modulating survivin's dual roles in cell division and apoptosis inhibition. nih.govresearchgate.net
Phosphorylation: Survivin is a substrate for several kinases, and phosphorylation at specific residues dictates its functional activities. nih.govbiologists.com
Phosphorylation at Threonine 34 (Thr34) by Cyclin-dependent kinase 1 (Cdk1)/p34cdc2 is crucial for its role in mitosis and is thought to stabilize the protein during the G2/M phase. nih.govjcancer.orgnih.gov This modification is required for survivin's interaction with caspases, thereby enhancing its anti-apoptotic effects. nih.gov
Phosphorylation at Serine 20 (Ser20) by Protein Kinase A (PKA) occurs in the cytosol. nih.govnih.gov This event can disrupt the interaction between survivin and X-linked inhibitor of apoptosis protein (XIAP), thereby modulating its anti-apoptotic function. nih.gov Conversely, mitochondrial survivin, which is not phosphorylated at Ser20, binds strongly to XIAP, enhancing its stability and synergistically inhibiting apoptosis. nih.govnih.gov
Phosphorylation at Threonine 48 (Thr48) by Casein Kinase II (CKII) is critical for both the mitotic and anti-apoptotic functions of survivin. biologists.comresearchgate.net
Other phosphorylation sites include Threonine 117 by Aurora B Kinase and Serine 81 by PKA, which also contribute to the regulation of survivin's functions. biologists.comnih.govresearchgate.net
Ubiquitination and Deubiquitination: The stability of survivin is largely controlled by the ubiquitin-proteasome system in a cell cycle-dependent manner. biologists.com Polyubiquitination targets survivin for degradation by the 26S proteasome, leading to a rapid decline in its protein levels during the G1 phase. biologists.com This process is counteracted by deubiquitinating enzymes (DUBs), which remove ubiquitin moieties and stabilize the protein. researchgate.netoncotarget.comnih.gov For instance, Ubiquitin-specific protease 1 (USP1) has been shown to directly interact with and deubiquitinate survivin, thereby increasing its stability. researchgate.net The dynamic balance between ubiquitination and deubiquitination is essential for the precise temporal regulation of survivin levels required for normal cell cycle progression. biologists.comnih.gov
Acetylation: Acetylation of survivin, particularly at Lysine 129 (K129), is another key regulatory modification. nih.govtandfonline.com This process is mediated by the histone acetyltransferase (HAT) CREB-binding protein (CBP). nih.gov Acetylation at K129 promotes survivin homodimerization and directs its localization to the nucleus. nih.govnovusbio.com In the nucleus, acetylated survivin can interact with STAT3, inhibiting its transactivation activity. nih.govnovusbio.comaacrjournals.org The cyclical nature of acetylation and deacetylation is necessary for the proper functioning of survivin during mitosis, as both non-acetylatable and acetyl-mimetic mutants lead to defects in chromosome segregation and cytokinesis. nih.gov
Identified Protein-Protein Interactions of Survivin (beyond CPC components)
Beyond its core function within the Chromosomal Passenger Complex (CPC), survivin engages in a multitude of protein-protein interactions that are fundamental to its roles in apoptosis, cell signaling, and protein stability. nih.gov
Interaction with IAP Family Proteins:
XIAP (X-linked inhibitor of apoptosis protein): Survivin physically associates with XIAP, forming a complex that enhances the stability of XIAP by protecting it from polyubiquitination and subsequent proteasomal degradation. nih.govresearchgate.netnih.gov This survivin-XIAP complex acts synergistically to inhibit caspase-9 and caspase-3, thereby potently suppressing apoptosis. researchgate.netnih.govnih.gov This interaction is considered a key mechanism for survivin's cytoprotective function. researchgate.net
Interaction with Chaperone Proteins:
Hsp90 (Heat shock protein 90): Survivin is a client protein of the molecular chaperone Hsp90. nih.govnih.govpnas.org The interaction, which involves the BIR domain of survivin and the ATPase domain of Hsp90, is crucial for maintaining survivin's stability and preventing its degradation by the proteasome. nih.govnih.govresearchgate.net Disruption of the survivin-Hsp90 complex leads to survivin degradation and the induction of mitochondrial-dependent apoptosis. nih.govpnas.orgnih.gov
Interaction with Nuclear Transport Machinery:
Crm1 (Chromosome region maintenance 1): Survivin contains a nuclear export signal (NES) that directly interacts with the nuclear export receptor Crm1. nih.govembopress.orgembopress.org This interaction is essential for the active transport of survivin from the nucleus to the cytoplasm, a process critical for its anti-apoptotic function. d-nb.infobohrium.com Inhibition of the survivin-Crm1 interaction prevents its nuclear export and abrogates its cytoprotective role. embopress.orgembopress.org
Interaction with Tumor Suppressors and Transcription Factors:
p53: A complex regulatory relationship exists between survivin and the tumor suppressor p53. Wild-type p53 can repress survivin expression at the transcriptional level. jcancer.orgresearchgate.net Conversely, survivin can regulate p53 levels; overexpression of survivin can lead to increased degradation of p53 by preventing the caspase-mediated cleavage of its negative regulator, Mdm2. jcancer.orgnih.govresearchgate.net Furthermore, mutant p53 has been shown to interact with YAP to enhance survivin expression, promoting metastasis. nih.gov
STAT3 (Signal transducer and activator of transcription 3): In the nucleus, acetylated survivin binds to STAT3, leading to the repression of STAT3-mediated transactivation of its target oncogenes. nih.govnovusbio.comaacrjournals.org
Other Key Interactions:
Caspase-9: Phosphorylation of survivin at Thr34 is reported to be necessary for its direct interaction with and inhibition of the initiator caspase-9, a central event in the intrinsic apoptosis pathway. nih.gov
Smac (Second mitochondria-derived activator of caspases): Survivin can bind to and sequester the pro-apoptotic protein Smac. nih.govnih.gov This prevents Smac from antagonizing XIAP, thereby preserving XIAP's ability to inhibit caspases. nih.govnih.gov
HBXIP (Hepatitis B X-interacting protein): Survivin forms a complex with HBXIP, which is believed to contribute to its anti-apoptotic function. nih.govnih.gov
Research Methodologies for Survivin 2b 80 88
Peptide Synthesis and Preparation for Research Applications
The Survivin-2b (80-88) peptide, with the amino acid sequence AYACNTSTL, is chemically synthesized for research purposes. aacrjournals.orgnih.gov Standard solid-phase peptide synthesis methods are typically employed. nii.ac.jp Once synthesized, the peptides are purified, often by high-performance liquid chromatography (HPLC), to ensure a high degree of purity for use in subsequent assays. The purified peptide is commonly dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and stored at low temperatures, such as -80°C, until it is needed for experiments. nii.ac.jpabcam.com For many immunological studies, the peptide is used to pulse antigen-presenting cells (APCs) or is mixed with an adjuvant, such as Incomplete Freund's Adjuvant (IFA), to enhance the immune response. nih.govresearchgate.net Peptides containing cysteine, like Survivin-2b (80-88), are susceptible to oxidation and are therefore prepared in solution shortly before use. abcam.com
Immunological Assays for T-cell Response Characterization
A suite of immunological assays is used to characterize the T-cell response to Survivin-2b (80-88). These assays are designed to assess the peptide's ability to bind to MHC molecules, induce cytotoxic T lymphocytes (CTLs), and to detect and quantify the resulting antigen-specific T-cells.
To determine if the Survivin-2b (80-88) peptide can be presented by specific human leukocyte antigen (HLA) molecules, peptide binding assays are performed. A common method is the HLA-A24 stabilization assay. nih.gov This assay utilizes cells, such as T2-A24 cells, which are deficient in their ability to process and present endogenous antigens but express HLA-A24 molecules. When these cells are incubated with a peptide that can bind to HLA-A24, the peptide-MHC complex is stabilized on the cell surface. The level of HLA-A24 expression on the cell surface can then be measured by flow cytometry using an anti-HLA-A24 antibody. An increase in HLA-A24 expression in the presence of the peptide indicates binding. Research has shown that the Survivin-2b (80-88) peptide (AYACNTSTL) is capable of binding to HLA-A24. aacrjournals.orgnih.gov
A critical step in evaluating the potential of Survivin-2b (80-88) as an immunotherapeutic target is to demonstrate its ability to induce CTLs that can kill cancer cells. CTLs are typically induced in vitro by stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A24-positive individuals with the Survivin-2b (80-88) peptide. aacrjournals.orgnii.ac.jp These stimulated PBMCs are co-cultured with peptide-pulsed APCs, such as dendritic cells (DCs). aacrjournals.org
The cytotoxic activity of the induced CTLs is then measured using functional assays. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method used to quantify cell lysis. aacrjournals.org In this assay, target cells (e.g., HLA-A24-positive tumor cells) are labeled with ⁵¹Cr. When the induced CTLs recognize and kill the target cells, the ⁵¹Cr is released, and the amount of radioactivity in the supernatant is measured. Studies have demonstrated that CTLs induced by Survivin-2b (80-88) show significant cytotoxicity against HLA-A24-positive, survivin-2B-positive cancer cells. aacrjournals.orgnih.gov The CTLs did not show cytotoxicity against HLA-A24-negative tumor cells or target cells pulsed with irrelevant peptides, indicating the specificity of the response. aacrjournals.org
Another method to assess CTL function is intracellular interferon-gamma (IFN-γ) staining. This technique uses flow cytometry to detect the production of IFN-γ by T-cells upon stimulation with the specific peptide.
MHC tetramer analysis is a powerful tool for directly visualizing and quantifying antigen-specific T-cells. mblbio.comlubio.ch This technique uses a reagent consisting of four HLA-A24 molecules, each bound to the Survivin-2b (80-88) peptide, which are linked together and labeled with a fluorescent dye. mblbio.com These tetramers bind with high avidity to the T-cell receptors (TCRs) of CD8+ T-cells that are specific for the Survivin-2b (80-88) peptide. lubio.ch
By staining PBMCs with the HLA-A24/Survivin-2b (80-88) tetramer and antibodies against T-cell markers like CD8, the frequency of peptide-specific CTLs can be determined using flow cytometry. mblbio.comnih.gov This method has been used in clinical studies to monitor the immune response in patients vaccinated with the Survivin-2b (80-88) peptide. researchgate.netnih.gov For instance, an increase in the frequency of tetramer-positive CD8+ T-cells after vaccination indicates a successful induction of a peptide-specific immune response. nih.gov In some cases, the frequency of HLA-A24/survivin-2B80-88 peptide tetramer-positive CTLs has been observed to increase significantly after vaccination. nih.gov
Table 1: Representative Data from HLA-A24/Survivin-2b (80-88) Tetramer Analysis in Urothelial Cancer Patients
| Patient Case | Tetramer-Positive CTLs before Vaccination (% of CD8+ T-cells) | Tetramer-Positive CTLs after 6th Vaccination (% of CD8+ T-cells) |
| Case 1 | 0.04% | 1.29% |
| Case 2 | 0.07% | 1.34% |
| Data adapted from a phase I clinical study in patients with advanced or recurrent urothelial cancer. nih.gov |
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. oxfordvacmedix.com In the context of Survivin-2b (80-88) research, it is primarily used to measure the frequency of IFN-γ-producing T-cells in response to the peptide. d-nb.infonih.govresearchgate.net
In this assay, PBMCs or isolated T-cells are stimulated with the Survivin-2b (80-88) peptide in wells coated with an anti-IFN-γ antibody. d-nb.info If a T-cell is activated by the peptide, it secretes IFN-γ, which is captured by the antibody on the plate. After washing away the cells, a second, labeled anti-IFN-γ antibody is added, which binds to the captured cytokine. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. These spots can then be counted, providing a quantitative measure of the antigen-specific T-cell response. ELISPOT assays have been used to confirm the immunogenicity of the Survivin-2b (80-88) peptide in vaccinated patients, often in conjunction with tetramer analysis. nih.govd-nb.infonih.gov
Gene and Protein Expression Analysis of Survivin-2B
Understanding the expression pattern of the Survivin-2B splice variant is crucial for its validation as a cancer-specific target. Both gene and protein expression analyses are employed to this end.
Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the mRNA expression of Survivin and its splice variants, including Survivin-2B, in various tissues and cell lines. aacrjournals.orgbioscientifica.comnih.gov Studies have shown that while Survivin is expressed in some normal adult tissues, the expression of its splice variants, like Survivin-2B, is more restricted to cancer cells. nih.gov Quantitative RT-PCR (qRT-PCR) can provide a more precise measurement of the relative expression levels of these transcripts. oup.com
At the protein level, Western blotting and immunohistochemistry are used to detect the presence of the Survivin protein. nih.gov However, distinguishing the Survivin-2B protein from the wild-type Survivin protein can be challenging due to their similar molecular weights and the lack of specific antibodies that can differentiate between the isoforms. nih.gov Despite this, the correlation between Survivin mRNA and protein levels has been investigated. nih.gov
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR)
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect and quantify the expression of Survivin-2b mRNA in various tissues. This method allows researchers to understand the prevalence of this specific splice variant in cancerous versus normal cells.
In one study, RT-PCR was utilized to investigate the expression of Survivin-2b in lung cancer tissues compared to normal lung tissues. nih.gov The results demonstrated that Survivin-2b was specifically expressed in lung cancer tissues. nih.gov Of the 42 lung cancer tissues examined, 17 (42.9%) showed expression of Survivin-2b. nih.gov Histologically, its expression was significantly more frequent in squamous cell carcinoma than in adenocarcinoma. nih.gov Similarly, another study used semi-quantitative RT-PCR to measure Survivin, Survivin-2b, and Survivin-ΔEx3 mRNA in breast cancer tissues, including primary carcinomas, axillary nodal metastases, fibroadenomas, and normal breast tissue. nih.gov This research found that while survivin was the predominant form, the levels of all three forms were significantly higher in carcinomas compared to normal breast tissue. nih.gov
| Tissue Type | Number of Samples | Samples Positive for Survivin-2b | Percentage Positive |
| Lung Cancer | 42 | 17 | 42.9% |
| Normal Lung | 15 | 0 | 0% |
| Primary Breast Carcinomas | 156 | Not specified | - |
| Axillary Nodal Metastases | 11 | Not specified | - |
| Fibroadenomas | 31 | Not specified | - |
| Normal Breast Tissue | 22 | Not specified | - |
Immunohistochemistry
Studies have used IHC to assess survivin expression in surgically resected primary tumors. For instance, overexpression of survivin was detected in most breast and colorectal cancers, as well as some gastric cancers. aacrjournals.org This high expression in cancerous tissues is a key factor in considering survivin and its derivatives as therapeutic targets. aacrjournals.org In a study on neuroendocrine neoplasms (NENs), IHC was used to evaluate the association between survivin expression and patient prognosis in 74 cases of pancreatic NEN. karger.com The findings revealed that a lower level of nuclear survivin was associated with a significantly better prognosis. karger.comresearchgate.net
Advanced Immunotherapeutic Research Tool Development
The unique nature of the Survivin-2b (80-88) peptide as an intracellular antigen presented on the cell surface by HLA molecules has spurred the development of sophisticated immunotherapeutic tools.
Development of T-cell Receptor Mimic Antibodies (TCRm-Abs)
T-cell receptor mimic antibodies (TCRm-Abs) are engineered antibodies that can recognize specific peptide-MHC complexes on the surface of cancer cells, much like a natural T-cell receptor, but with potentially higher affinity and stability. nih.gov
A significant breakthrough was the development of TCRm-Abs that specifically recognize the Survivin-2b (80-88) peptide (sequence AYACNTSTL) presented on the HLA-A24 molecule. nih.govdntb.gov.ua Researchers utilized a high-throughput method involving fluorescence-activated cell sorting-based isolation of antigen-specific plasma cells from immunized mice, combined with single-cell immunoglobulin-gene-cloning technology. nih.gov This approach successfully generated antibody clones that recognize the SV2B80-88/HLA-A24 complex. nih.gov One particular clone, #21-3, demonstrated high specificity for this complex on T2 cells and survivin-2B-positive tumor cell lines. nih.gov
| Antibody Clone | Target | Specificity Confirmation |
| #21-3 | Survivin-2b (80-88)/HLA-A24 | Binding to T2 cells and survivin-2B-positive tumor cell lines expressing HLA-A24. nih.gov |
Application in Bispecific T-cell Engagers (BiTEs)
The development of TCRm-Abs has been further leveraged by incorporating them into Bispecific T-cell Engagers (BiTEs). BiTEs are artificial molecules that have two binding sites: one for a tumor antigen and another for a T-cell co-receptor, typically CD3. This dual-targeting mechanism effectively brings T-cells into close proximity with cancer cells, promoting a potent cytotoxic response.
A BiTE was constructed using the #21-3 TCRm-Ab and an anti-CD3 antibody. nih.gov In vitro studies showed that this BiTE induced specific cytotoxicity towards cells presenting the Survivin-2b (80-88)/HLA-A*24 complex by recruiting and activating T-cells. nih.gov This demonstrates the potential of this approach to specifically target and eliminate cancer cells expressing this intracellular antigen.
In Vitro and In Vivo Model Systems for Immunological Efficacy Studies
A variety of model systems are essential for evaluating the immunological efficacy of therapies targeting Survivin-2b (80-88).
In Vitro Cytotoxicity Assays: These assays are fundamental for demonstrating the direct killing of cancer cells by immune cells. For example, cytotoxic T lymphocytes (CTLs) induced with the Survivin-2b (80-88) peptide have been shown to be cytotoxic against HLA-A24-positive and survivin-positive adenocarcinoma cell lines. aacrjournals.org In another study, a Survivin-2b (80-88) specific CTL clone demonstrated high cytotoxicity against the QGP-1 neuroendocrine neoplasm cell line (which is HLA-A24 positive) when the cells were co-cultured with the peptide. karger.com
CTL Precursor Analysis: The frequency of CTL precursors specific for a particular antigen in the blood can be an indicator of an existing immune response. HLA-A24/survivin-2B80-88 tetramer analysis has been used to show an increased number of CTL precursors in the peripheral blood mononuclear cells (PBMCs) of HLA-A24 positive cancer patients. aacrjournals.org In vitro stimulation of these PBMCs with the Survivin-2b (80-88) peptide led to an increase in the CTL precursor frequency. aacrjournals.org
Animal Models: While not explicitly detailed in the provided context for Survivin-2b (80-88), in vivo studies in murine models are a standard part of preclinical development for immunotherapies to assess efficacy and potential toxicities in a living organism. nih.gov
Human Clinical Trials: Phase I clinical trials have been conducted to evaluate the safety and immunological response of a Survivin-2b (80-88) peptide vaccine in patients with advanced or recurrent urothelial cancer. nih.govniph.go.jp In one such study, an increase in the frequency of peptide-specific CTLs was observed in five out of nine patients after vaccination. nih.govresearchgate.net
| Model System | Purpose | Key Findings |
| In Vitro Cytotoxicity Assay | Assess direct cancer cell killing | Survivin-2b (80-88)-specific CTLs kill HLA-A24+/survivin+ cancer cells. aacrjournals.orgkarger.com |
| CTL Precursor Analysis (Tetramer Staining) | Quantify antigen-specific T-cells | Increased CTL precursors in cancer patients; frequency increases with peptide stimulation. aacrjournals.org |
| Phase I Clinical Trial | Evaluate safety and immune response in humans | Survivin-2b (80-88) peptide vaccine is safe and can increase peptide-specific CTLs in patients. nih.govresearchgate.net |
Research on Survivin 2b 80 88 in Cancer Contexts
Expression Profiling of Survivin-2B in Various Malignancies
Survivin-2B, a splice variant of the inhibitor of apoptosis (IAP) protein survivin, has been identified as being specifically expressed in numerous malignant tissues. nih.gov Its expression profile varies across different cancer types, and research has focused on understanding its prevalence and potential as a therapeutic target.
Research indicates that Survivin-2B is specifically expressed in lung cancer tissues, while it is largely undetectable in normal lung tissues. nih.govamegroups.org In one study involving 42 lung cancer tissue samples, Survivin-2B expression was detected in 17 cases (42.9%). nih.gov Histologically, its expression was found to be significantly more frequent in squamous cell carcinoma compared to adenocarcinoma. nih.gov
However, the prognostic role of Survivin-2B expression in non-small-cell lung cancer (NSCLC) has yielded complex findings. One analysis of 24 NSCLC samples revealed that high-level expression of Survivin-2B was significantly associated with patients who had no disease relapse and were still alive. nih.gov This contrasts with another survivin splice variant, survivin-ΔEx3, whose high expression was linked to patients who experienced relapse and were deceased. nih.gov This suggests that different splice variants of survivin may have opposing roles in the progression of NSCLC. nih.gov
| Cancer Type | Key Finding on Survivin-2B Expression | Expression Rate / Details |
|---|---|---|
| Lung Cancer | Specifically expressed in lung cancer tissue vs. normal tissue. nih.gov | 42.9% (17 of 42) of tissues expressed Survivin-2B. nih.gov |
| Lung Cancer (NSCLC) | Higher expression in squamous cell carcinoma than adenocarcinoma. nih.gov | Statistically significant difference (p=0.014). nih.gov |
| Lung Cancer (NSCLC) | High expression associated with "no relapse and alive" patient category. nih.gov | Significantly associated (p-value < 0.0001). nih.gov |
In the context of neuroendocrine neoplasms (NENs), survivin expression is considered a marker of aggressive biology and is associated with poorer survival outcomes. nih.govonclive.comnanets.net While many studies focus on the broader survivin protein, the relevance of the Survivin-2B variant is highlighted by immunotherapy research targeting NENs. nih.govresearchgate.net Studies have demonstrated that Survivin-2B is a viable target in NENs, with survivin-targeting immunotherapy suggested as a potential treatment for NENs that highly express the antigen. nih.govresearchgate.net
Expression of survivin is prominent in urothelial cancers. One study reported that survivin was selectively expressed in 87.5% of bladder cancer specimens examined. nih.gov The high prevalence of the survivin protein in this malignancy has led to the investigation of its splice variants as therapeutic targets. Research into a vaccine based on the Survivin-2b (80-88) peptide for patients with advanced or recurrent urothelial cancer further supports the expression of the Survivin-2B variant in these tumors. nih.govsemanticscholar.org The peptide itself is derived from the region encoded by exon 2B, making the expression of this specific variant a prerequisite for the vaccine's mechanism of action. nih.gov
Survivin-2B expression has been investigated across a range of other malignancies, revealing varying expression patterns and clinical associations.
Breast Cancer: Studies have confirmed the expression of Survivin-2B in breast cancer. nih.gov The overexpression of the parent survivin protein is a common finding, with one study detecting it in 70.7% of 167 breast carcinoma cases. aacrjournals.org Research focusing on the immunological targeting of the Survivin-2b (80-88) peptide in HLA-A24 positive breast cancer patients further substantiates the presence of the Survivin-2B variant in this disease. nih.gov However, another study noted that the Survivin-2B isoform was detected only at background transcription levels in a specific cohort of Ductal Carcinoma in situ (DCIS) samples. mdpi.com
Oral Cancer: Survivin-2B has been identified as a dominantly expressed minor isoform in oral cancer cell lines and tumor tissues when compared to normal tissues. researchgate.net Its overexpression is a feature of oral squamous cell carcinoma (OSCC). researchgate.netnih.gov Further research has shown that Survivin-2B is expressed similarly in both cancer stem-like cells (CD44+) and non-cancer stem-like cells (CD44-), suggesting it could be a therapeutic target for the entire tumor cell population. nih.govnih.gov
Urogenital Cancer: As detailed in the section on urothelial cancer, survivin and its 2B variant are frequently expressed in cancers of the urogenital system, particularly bladder cancer, making them a focus for targeted immunotherapies. nih.govsemanticscholar.org
| Cancer Type | Key Finding on Survivin-2B Expression | Expression Rate / Details |
|---|---|---|
| Colorectal Cancer | Survivin-2B mRNA present in tumor samples. nih.gov | 64.7% of samples showed expression. nih.gov |
| Colorectal Cancer | Decreased Survivin-2B expression correlated with advanced tumor depth (pT stage). nih.gov | Significant decrease noted (P < 0.001). nih.gov |
| Breast Cancer | Survivin-2B is expressed and serves as a target for immunotherapy. nih.gov | Parent survivin found in 70.7% of cases. aacrjournals.org |
| Oral Cancer | Survivin-2B is a dominantly expressed minor isoform. researchgate.net | Overexpressed in tumor tissues vs. normal tissues. researchgate.net |
| Urothelial Cancer | Parent survivin is selectively expressed. nih.gov | Detected in 87.5% of bladder cancer specimens. nih.gov |
Immunological Impact of Survivin-2b (80-88) in Cancer Research
The peptide Survivin-2b (80-88), with the amino acid sequence AYACNTSTL, is an epitope derived from the unique exon 2B-encoded region of the Survivin-2B protein. nih.gov It has been identified as a human leukocyte antigen (HLA)-A24-restricted antigenic peptide, meaning it can be presented by HLA-A24 molecules on the surface of cancer cells and recognized by the immune system. nih.govsemanticscholar.org This recognition can trigger a potent, targeted immune attack against tumor cells expressing Survivin-2B.
A significant body of research has demonstrated that the Survivin-2b (80-88) peptide can elicit specific cellular immune responses, primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs), across various cancer types. nih.gov These CTLs are capable of recognizing and killing cancer cells that present the peptide.
In Lung Cancer: Studies have shown that Survivin-2B can elicit a specific cellular immune response in lung cancer patients. nih.gov The frequency of precursor CTLs specific to the Survivin-2b (80-88) peptide was found to be significantly higher in the regional lymph nodes of patients whose lung cancers were positive for Survivin-2B expression compared to those whose tumors were negative. nih.gov
In Neuroendocrine Neoplasms: Research confirms that survivin is antigenic in NENs and can induce cellular immunity through the Survivin-2B CTL precursor. nih.govresearchgate.net A specific CTL clone for Survivin-2b (80-88) demonstrated high cytotoxicity against an HLA-A24 positive NEN cell line when the cells were exposed to the peptide. nih.govresearchgate.net
In Urothelial Cancer: A phase I clinical study of a Survivin-2b (80-88) peptide vaccine in patients with advanced urothelial cancer provided direct evidence of its immunological impact. nih.gov HLA-A24/survivin-2B (80-88) peptide tetramer analysis showed a significant increase in the frequency of peptide-specific CTLs in the blood of five out of nine vaccinated patients. nih.gov This demonstrated that the vaccine could successfully induce a targeted CTL response. nih.govsemanticscholar.org
In Other Cancers: The immunogenic potential of Survivin-2b (80-88) has been confirmed in several other malignancies. The peptide has been shown to induce specific CTL responses in patients with oral, colorectal, and breast cancers. nih.gov
In breast cancer , in vitro stimulation of peripheral blood mononuclear cells from HLA-A24+ patients with the peptide led to an increase in CTL precursor frequency, and peptide-specific CTLs were successfully generated from all patients tested. nih.gov These CTLs were cytotoxic against survivin-positive cancer cells. nih.gov
In oral cancer , CTLs specific for Survivin-2B were able to effectively lyse both cancer stem-like cells and non-cancer stem-like cells, indicating the peptide could be effective in targeting the heterogeneous populations of cells within a tumor and potentially preventing relapse. nih.govnih.gov
This body of research establishes the Survivin-2b (80-88) peptide as a potent immunogenic agent capable of activating the cellular arm of the immune system against a wide array of cancers that express the Survivin-2B variant. nih.gov
| Cancer Type | Study Details | Key Immunological Finding |
|---|---|---|
| Lung Cancer | Induction of CTLs from regional lymph node lymphocytes. nih.gov | Higher frequency of precursor CTLs in patients with Survivin-2B positive tumors. nih.gov |
| Neuroendocrine Neoplasms | Cytotoxicity assay with Survivin-2b (80-88) CTL clone. nih.govresearchgate.net | CTL clone showed high cytotoxicity against an HLA-A24+ NEN cell line. nih.govresearchgate.net |
| Urothelial Cancer | Phase I clinical trial of a Survivin-2b (80-88) peptide vaccine. nih.gov | Significant increase in peptide-specific CTL frequency post-vaccination. nih.gov |
| Breast Cancer | In vitro stimulation of patient PBMCs with peptide. nih.gov | Successfully induced peptide-specific CTLs in 100% of HLA-A24+ patients tested. nih.gov |
| Oral Cancer | Cytotoxicity assay using Survivin-2B-specific CTLs. nih.govnih.gov | CTLs effectively lysed both cancer stem-like and non-cancer stem-like cells. nih.govnih.gov |
| Multiple Cancers (Urothelial, Oral, Colorectal, Breast) | Vaccination with HLA-A24 restricted Survivin-2b (80-88) peptide. nih.gov | Induced peptide-specific CTL responses across multiple cancer types. nih.gov |
Alterations in CTL Precursor Frequencies in Cancer Research Cohorts
Research has indicated that the frequency of cytotoxic T-lymphocyte (CTL) precursors specific for the Survivin-2B (80-88) peptide is altered in patients with various cancers compared to healthy individuals. Studies have observed elevated levels of these CTL precursors in the peripheral blood mononuclear cells (PBMCs) of HLA-A24-positive patients with breast, colorectal, and gastric cancers (>0.1%) when compared to healthy donors (<0.1%) nih.gov. This suggests a pre-existing immune recognition of the Survivin-2B antigen in cancer patients.
In the context of lung cancer, the frequency of Survivin-2B (80-88)-specific precursor CTLs in regional lymph node lymphocytes was found to be significantly higher in patients whose tumors expressed Survivin-2B. nih.gov Specifically, the frequency was approximately one in 5.0 x 10⁶ to 6.0 x 10⁶ lymphocytes in patients with Survivin-2B-positive lung cancer, compared to a much lower frequency of about one in 2.0 x 10⁷ in patients with Survivin-2B-negative tumors nih.gov.
Similarly, in a study involving patients with neuroendocrine neoplasms (NEN), tetramer staining was used to assess the frequency of Survivin-2B (80-88) CTL precursors. researchgate.net While only three of nine HLA-A24 positive patients were positive for tetramer staining, the study noted that two of these patients showed a decrease in the CTL precursor frequency following tumor resection researchgate.net.
Phase I clinical trials of a Survivin-2B (80-88) peptide vaccine in patients with advanced or recurrent urothelial cancer also demonstrated the capacity to increase the frequency of specific CTLs. Tetramer analysis revealed a significant increase in the peptide-specific CTL frequency in five of seven evaluated patients following vaccination. nih.gov For instance, in two patients, the frequencies of HLA-A24/Survivin-2B (80-88) peptide tetramer-positive CTLs increased from 0.04% to 1.29% and from 0.07% to 1.34%, respectively nih.gov.
These findings collectively indicate that the Survivin-2B (80-88) epitope is immunogenic in vivo and that the frequency of its specific CTL precursors is modulated by tumor presence and can be boosted by immunotherapeutic interventions.
Table 1: Frequency of Survivin-2B (80-88) Specific CTL Precursors in Lung Cancer Patients
An interactive data table showing the comparative frequencies of CTL precursors based on Survivin-2B expression status in lung cancer tissue.
| Patient Cohort | CTL Precursor Frequency (in regional lymph node lymphocytes) | Source |
|---|---|---|
| Survivin-2B Expression (+) Lung Cancer | 1 in 5.0 x 10⁶ to 6.0 x 10⁶ | nih.gov |
| Survivin-2B Expression (-) Lung Cancer | 1 in 2.0 x 10⁷ | nih.gov |
Table 2: Changes in CTL Precursor Frequencies in Urothelial Cancer Patients Post-Vaccination
An interactive data table illustrating the increase in peptide-specific CTL frequencies in urothelial cancer patients after receiving a Survivin-2B (80-88) peptide vaccine.
| Patient Case | Pre-Vaccination Frequency (%) | Post-Vaccination Frequency (%) | Source |
|---|---|---|---|
| Case 1 | 0.04 | 1.29 | nih.gov |
| Case 2 | 0.07 | 1.34 | nih.gov |
| Case 7 | 0.15 | 0.60 | nih.gov |
| Case 8 | 0.07 | 0.78 | nih.gov |
| Case 9 | 0.13 | 1.42 | nih.gov |
Preclinical Research on Survivin-2b (80-88) as an Immunotherapeutic Agent
The specific expression of Survivin-2B in malignant tissues has made its derived peptide, Survivin-2B (80-88), a focal point of preclinical research for cancer immunotherapy. nih.govnih.gov Investigations have explored its potential through various strategies, including peptide-based vaccines, adoptive T-cell transfer, and the development of bispecific T-cell engagers.
Peptide-Based Immunization Strategies Research
Research has established that the Survivin-2B (80-88) peptide (AYACNTSTL) is an HLA-A24-restricted epitope capable of inducing specific CTLs. nih.govnih.govsemanticscholar.org These induced CTLs have demonstrated potent cytotoxicity against tumor cells that endogenously express survivin in an HLA-A*2402-restricted manner. nih.gov The immunogenicity of this peptide has been leveraged in several Phase I clinical studies for various cancers, including advanced or recurrent colorectal, breast, and urothelial cancers. nih.govnih.govsemanticscholar.org
In a trial for patients with advanced or recurrent breast cancer, vaccination with the Survivin-2B peptide mixed with an incomplete Freund's adjuvant (IFA) was found to increase the frequency of peptide-specific CTLs more effectively than vaccination with the peptide alone. nih.gov Similarly, studies in urothelial and colorectal cancer confirmed that the peptide vaccination was capable of inducing specific CTLs. nih.govsemanticscholar.org These studies provide a foundation for the use of Survivin-2B (80-88) as a component of cancer vaccines, demonstrating its ability to elicit a specific cellular immune response. nih.govnih.govnih.gov
Further innovation in vaccine design includes the development of vaccines based on a recombinant overlapping peptide (ROP) platform that targets survivin. oxfordvacmedix.com Preclinical results for one such vaccine, OVM-200, have been described as compelling, supporting its progression into clinical trials for non-small cell lung cancer, prostate cancer, and ovarian cancer. oxfordvacmedix.com
Research into Adoptive T-cell Transfer Approaches
Adoptive T-cell transfer (ACT) represents another promising immunotherapeutic avenue targeting survivin. Research has explored the potential of using T cells engineered to recognize survivin-derived peptides. nih.gov One study hypothesized that the adoptive transfer of ex vivo costimulated autologous T cells could enhance host antitumor immunity following high-dose therapy and autologous stem cell transplantation (ASCT) in myeloma patients. nih.gov
This concept was investigated in a clinical trial where myeloma patients received ex vivo expanded autologous T cells post-ASCT. nih.gov HLA-A2 positive patients in the study were also administered a multipeptide tumor antigen vaccine that included survivin-derived peptides. nih.govaacrjournals.org The study found that this combination of ACT and vaccination could induce vaccine-specific T-cell and antibody immune responses early after transplantation, providing a platform for augmenting antitumor immunity when the host immune system is depleted. nih.gov This approach aims to enhance both the number and function of T cells capable of targeting tumor antigens like survivin. nih.gov
Investigations into Bispecific T-cell Engager Development
A novel strategy to target intracellular antigens like Survivin-2B involves the development of T-cell receptor mimic antibodies (TCRm-Abs). nih.gov These antibodies are engineered to recognize specific peptide-HLA complexes on the surface of tumor cells with high affinity and stability. nih.govresearchgate.net
Researchers have successfully developed a TCRm-Ab, designated clone #21-3, that specifically recognizes the Survivin-2B (80-88) nonamer peptide (AYACNTSTL) when presented by the HLA-A24 molecule. nih.gov The specificity of this antibody was confirmed using tumor cell lines that endogenously express both Survivin-2B and HLA-A24. nih.gov
This TCRm-Ab was subsequently used to create a bispecific T-cell engager (BiTE). nih.govresearchgate.net This construct combines the specificity of the #21-3 antibody with an anti-CD3 component, enabling it to simultaneously bind to tumor cells presenting the Survivin-2B (80-88)/HLA-A*24 complex and to CD3 on T-cells. nih.gov In vitro studies demonstrated that this BiTE could recruit and activate T-cells, leading to specific cytotoxicity against tumor cells bearing the target complex. nih.gov This approach overcomes limitations of conventional antibody therapies by enabling the targeting of intracellular tumor-associated antigens. nih.gov
Correlation of Survivin-2B (80-88) Expression with Oncogenic Markers and Cellular Responses in Disease Models
The utility of targeting the Survivin-2B (80-88) peptide is fundamentally linked to the expression patterns of the parent protein, Survivin, and its splice variants in cancerous tissues. Survivin is highly expressed in the majority of human cancers while being largely absent in normal, terminally differentiated adult tissues, making it an attractive tumor marker. researchgate.netnih.gov High survivin expression is often associated with a poor clinical outcome, resistance to therapy, and more aggressive disease. mdpi.comnih.gov
In breast carcinoma, survivin expression was observed in 81% of cases and showed a significant correlation with the expression of bcl-x, another anti-apoptotic marker. researchgate.net This co-expression suggests a coordinated inhibition of apoptosis. Furthermore, a study on esophageal squamous cell carcinoma (ESCC) found a correlation between the expression of Survivin and the stem cell-specific protein Oct-4; patients with high expression of both markers had the worst prognosis. nih.gov
The expression of the Survivin-2B splice variant itself has been linked to clinical parameters. In neuroblastomas with a good prognosis, the non-antiapoptotic Survivin-2B variant was found to predominate. aacrjournals.org Conversely, in some studies of renal and gastric cancers, Survivin-2B expression was lower in later-stage tumors, suggesting its loss might be associated with tumor progression. aacrjournals.org
From a cellular response perspective, a Survivin-2B (80-88) specific CTL clone with HLA-A24 restriction demonstrated high cytotoxicity against a neuroendocrine neoplasm cell line (QGP-1, which is HLA-A24 positive) when the cells were co-cultured with the Survivin-2B (80-88) peptide. researchgate.net This confirms that the presence of the peptide on the cell surface renders the tumor cell susceptible to immune attack, highlighting the direct link between the expression of the target and the potential for an effective cellular response. researchgate.net
Table 3: Compound Names Mentioned in the Article
Future Research Directions for Survivin 2b 80 88
Elucidating Comprehensive Survivin-2B Specific Molecular Mechanisms
While the broader survivin protein is known to be involved in inhibiting apoptosis and regulating cell division, the specific molecular mechanisms of the survivin-2B splice variant are an area of active investigation. imrpress.comnih.govresearchgate.net Survivin is understood to participate in numerous signaling pathways, including MAPK, STAT3, Wnt, and Notch, which are crucial for cancer cell survival and proliferation. nih.govresearchgate.net The primary known mechanism of the Survivin-2b (80-88) peptide itself is its function as a specific epitope recognized by the immune system.
Future research aims to unravel the nuanced molecular roles of the survivin-2B protein from which this peptide is derived. Key research questions include how the expression and function of survivin-2B differ from other survivin isoforms and how it specifically contributes to tumorigenesis. While cytoplasmic survivin is associated with inhibiting apoptosis, certain splice variants may have different localizations and, consequently, different functions. waocp.orgum.es For instance, some variants have been noted to have a more nuclear localization. aacrjournals.org
The core immunogenic mechanism of Survivin-2b (80-88) lies in its presentation by Human Leukocyte Antigen (HLA)-A24 molecules on the surface of cancer cells. nih.govkarger.com This complex is then recognized by CD8+ cytotoxic T-lymphocytes (CTLs), triggering a targeted immune attack against the tumor cells. semanticscholar.orgresearchgate.net Studies have successfully induced peptide-specific CTLs from the peripheral blood mononuclear cells (PBMCs) of cancer patients, and these CTLs have demonstrated the ability to kill cancer cells that express survivin and are HLA-A24 positive. aacrjournals.orgnih.govnih.gov A key finding is the elevated presence of CTL precursors specific to this peptide in cancer patients compared to healthy individuals, suggesting an existing, albeit often weak, immune response that can be amplified. nih.gov
Table 1: Key Molecular Interactions of the Survivin Protein Family
| Interacting Pathway/Molecule | Role in Cancer | Reference |
|---|---|---|
| Apoptosis Pathways | Inhibits initiator and effector caspases (e.g., caspase-3, -7, -9), preventing programmed cell death. | nih.govspandidos-publications.comd-nb.info |
| Cell Cycle Regulation | Interacts with key kinases like CDK1 and CDK4 to regulate mitotic progression. | nih.gov |
| p53 Signaling | Wild-type p53, a major tumor suppressor, represses survivin expression at the transcriptional level. | nih.gov |
| Wnt/β-catenin Signaling | Activation of this pathway can upregulate survivin expression. | nih.gov |
| STAT3 and HIF-1α | These transcription factors can directly bind to the survivin promoter and activate its transcription. | nih.gov |
| Notch Signaling | Dysregulation of Notch signaling, implicated in many cancers, can influence survivin expression. | nih.gov |
This table represents the known interactions of the broader survivin protein. Research is ongoing to determine which of these pathways are specifically modulated by the survivin-2B isoform.
Strategies for Enhancing Immunological Efficacy of Survivin-2b (80-88)
A significant focus of future research is to maximize the immune response generated by the Survivin-2b (80-88) peptide vaccine. The goal is to ensure that the induced CTLs are sufficient in number and function to overcome the tumor's defenses. niph.go.jp Several strategies have shown promise in preclinical and early-phase clinical studies.
One key approach is the use of adjuvants, substances that boost the immune response to an antigen. The combination of the Survivin-2b (80-88) peptide with Incomplete Freund's Adjuvant (IFA) has been shown to significantly enhance immunological responses. nih.gov In a study on breast cancer patients, all patients who received the peptide mixed with IFA showed a significant increase in peptide-specific CTLs, whereas the response was less consistent in patients receiving the peptide alone. nih.gov
Another strategy involves the co-administration of cytokines, which are signaling proteins that help modulate the immune system. Interferon-alpha (IFN-α), a type-I IFN, has been combined with the Survivin-2b (80-88) vaccine in trials for colorectal, pancreatic, and urothelial cancers to enhance immunogenicity. nih.govsemanticscholar.orgniph.go.jp While the benefit of adding IFN-α was not clear for urothelial cancer, it had previously shown success in enhancing immune responses in patients with colorectal and pancreatic cancers. nih.govniph.go.jp Other cytokines like IL-2, IL-15, and GM-CSF are also considered potential enhancers of the immune response. semanticscholar.org
Table 2: Investigated Strategies to Enhance Immunological Efficacy
| Strategy | Mechanism of Action | Research Finding | Reference |
|---|---|---|---|
| Incomplete Freund's Adjuvant (IFA) | Forms a depot at the injection site, allowing for a slow release of the antigen and recruitment of immune cells. | Addition of IFA to the peptide vaccine led to a more consistent and significant increase in peptide-specific CTL frequency. | nih.gov |
| Interferon-alpha (IFN-α) | A cytokine that can enhance the activity of various immune cells, including CTLs. | Combination with IFN-α enhanced immunological responses in patients with colorectal and pancreatic cancer. | nih.govniph.go.jp |
| Dose Optimization | Higher antigen dose may lead to a stronger initial immune stimulation. | A 1.0 mg dose of the peptide induced more frequent immune responses compared to a 0.1 mg dose. | nih.gov |
Exploration of Combination Immunotherapeutic Research Strategies
To improve clinical outcomes, researchers are exploring the combination of Survivin-2b (80-88) vaccination with other cancer therapies. The rationale is that a multi-pronged attack is more likely to be effective against complex and heterogeneous tumors.
Combining the peptide vaccine with conventional chemotherapy is a promising avenue. Chemotherapy can not only reduce tumor burden but also potentially enhance immunotherapy by inducing immunogenic cell death, which releases tumor antigens and stimulates an immune response. One study in a murine glioma model showed that combining a survivin vaccine with the chemotherapy agent temozolomide (B1682018) (TMZ) resulted in enhanced T-cell cytotoxicity compared to either treatment alone. nih.gov
Pairing the Survivin-2b (80-88) vaccine with other immunotherapies, such as immune checkpoint inhibitors, is another key strategy. researchgate.net Checkpoint inhibitors work by blocking proteins that act as "brakes" on the immune system, thereby unleashing a more powerful anti-tumor response. Combining a survivin-targeting vaccine with checkpoint blockade could enhance the efficacy of the vaccine-induced CTLs. researchgate.net Furthermore, targeting multiple tumor antigens simultaneously may prevent immune evasion by tumors that lose expression of a single antigen. nih.gov Therefore, combining the Survivin-2b (80-88) peptide with peptides from other cancer antigens is a logical next step. nih.govd-nb.info
Table 3: Combination Therapy Research Strategies
| Combination Partner | Rationale | Research Context/Finding | Reference |
|---|---|---|---|
| Interferon-alpha (IFN-α) | Enhance the immunogenicity of the peptide vaccine. | Studied in Phase I trials for urothelial, colorectal, and pancreatic cancers. nih.govniph.go.jp | nih.govniph.go.jp |
| Chemotherapy (e.g., Temozolomide) | Reduce tumor burden and potentially enhance immune response through immunogenic cell death. | Combination with a survivin vaccine enhanced T-cell cytotoxicity in a murine glioma model. | nih.gov |
| Immune Checkpoint Inhibitors | Block immunosuppressive signals to "release the brakes" on vaccine-induced T-cells. | Considered a promising strategy to overcome immune resistance. A trial combined a survivin peptide with pembrolizumab. | researchgate.netresearchgate.net |
| Other Tumor Antigen Peptides | Target a broader range of cancer cells and prevent immune escape due to antigen loss. | A cocktail of Survivin-2B80-88 and another survivin-derived peptide (C58) was suggested for HLA-A24+ patients. | nih.govd-nb.info |
| Regulatory T-cell Suppression (e.g., Cyclophosphamide) | Deplete immunosuppressive regulatory T-cells to enhance the anti-tumor immune response. | Low-dose cyclophosphamide (B585) is noted as a potential agent to enhance the efficacy of peptide vaccination. | nih.govniph.go.jp |
Advancing Precision Immunotherapy Approaches Targeting Survivin-2b (80-88)
Precision immunotherapy aims to tailor treatments to the specific characteristics of a patient's tumor and immune system. For Survivin-2b (80-88), the most fundamental precision approach is its restriction to patients with the HLA-A24 genotype. nih.govkarger.com The peptide is only effective if the patient's cells have this specific HLA molecule to present it to the immune system.
Beyond HLA typing, another layer of precision involves patient selection based on the tumor's characteristics. Research suggests that immunohistochemical analysis of survivin expression in tumor tissue could serve as a predictive biomarker. aacrjournals.org There appears to be a correlation between the level of survivin expression in the tumor and the ability to induce a CTL response with the vaccine. aacrjournals.org This suggests that patients with tumors that highly express survivin are more likely to benefit from this therapy.
Future precision strategies may involve a deeper analysis of the patient's immune status before treatment. For example, measuring the pre-existing frequency of Survivin-2b (80-88)-specific CTL precursors in a patient's blood could help predict their potential to respond to the vaccine. karger.comnih.gov Personalized peptide vaccines, where a cocktail of peptides is chosen based on a patient's specific tumor antigens and HLA type, represent a further advancement in this field. frontiersin.org
Research on Overcoming Immunosuppression in the Tumor Microenvironment via Survivin Modulation
The tumor microenvironment (TME) often presents a formidable barrier to effective immunotherapy. niph.go.jpfrontiersin.org It is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that is frequently immunosuppressive. um.esbiomedpharmajournal.org Tumors can recruit immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the activity of cancer-killing CTLs. niph.go.jpspandidos-publications.com
Survivin itself contributes to this immunosuppressive milieu. Overexpression of survivin is associated with resistance to therapy and tumor progression. imrpress.comresearchgate.net Research suggests that survivin can modulate signaling pathways, such as the PI3K/AKT pathway, which can be activated by tumor-associated macrophages (TAMs) to inhibit tumor cell apoptosis. spandidos-publications.com Therefore, modulating survivin expression or function could have a dual benefit: making cancer cells more susceptible to killing and altering the TME to be more favorable to an immune attack.
Strategies to overcome the TME's immunosuppression are critical for the success of the Survivin-2b (80-88) vaccine. niph.go.jp This includes combining the vaccine with therapies that specifically target immunosuppressive cells, such as low-dose cyclophosphamide to suppress Tregs or gemcitabine (B846) to suppress MDSCs. niph.go.jp Additionally, therapies that disrupt the physical and signaling networks within the TME, such as those targeting cytokines and chemokines that recruit suppressive cells, could create a more permissive environment for the vaccine-induced CTLs to function effectively. frontiersin.orgrsc.org The conversion of an immunosuppressive TME into an immunostimulatory one is a key goal for enhancing the efficacy of in-situ vaccination strategies. frontiersin.org
Q & A
Q. What experimental methods are commonly used to detect and quantify Survivin-2B (80-88) in cancer tissues, and how do they differ in sensitivity and specificity?
Methodological Answer: Survivin-2B mRNA and protein levels are typically detected using real-time quantitative RT-PCR (qRT-PCR) and TCR tetramer staining . For mRNA quantification, qRT-PCR employs splice-variant-specific primers to distinguish Survivin-2B from other isoforms (e.g., survivin-ΔEx3). Normalization to housekeeping genes like abl or GAPDH is critical for accuracy . For protein detection, TCR tetramers (e.g., HLA-A*24:02 presenting Survivin-2B peptide AYACNTSTL) enable precise identification of antigen-specific T cells via flow cytometry, with validation steps including peptide-pulsed cell controls and dual staining for HLA compatibility (e.g., 96.42% specificity in C1R-A24 cells) .
Q. How should researchers design experiments to investigate Survivin-2B expression in tumor progression?
Methodological Answer: Key considerations include:
- Sample stratification : Group tissues by pathological grade (e.g., low vs. high grade), tumor stage (I–IV), and metastatic status. For example, Survivin-2B expression inversely correlates with advanced stages in colorectal and bladder cancers .
- Control groups : Include nonmalignant tissues (e.g., chronic inflammation samples) to establish baseline expression. Survivin-2B is absent or minimally expressed in normal tissues but universally detected in malignancies .
- Longitudinal analysis : Track Survivin-2B dynamics in patients pre- and post-treatment to assess prognostic relevance. For instance, Survivin-2B/Survivin ratios predict chemotherapy resistance in pediatric AML .
Advanced Research Questions
Q. How can contradictory findings about Survivin-2B’s pro-apoptotic vs. anti-apoptotic roles be resolved methodologically?
Methodological Answer: Contradictions arise from context-dependent isoform interactions and tissue-specific splice variant ratios. To address this:
- Isoform-specific knockdown/overexpression : Use siRNA or CRISPR-Cas9 to selectively modulate Survivin-2B and measure downstream apoptosis markers (e.g., caspase-3 activation). For example, Survivin-2B overexpression induces apoptosis in glioblastoma but promotes survival in leukemia .
- Subcellular localization assays : Survivin-2B’s nuclear or mitochondrial localization (via immunofluorescence) may dictate function. Its interaction with survivin-ΔEx3 in the nucleus modulates chemoresistance .
- Multivariate analysis : Calculate Survivin-2B/ΔEx3 or Survivin-2B/wild-type survivin ratios, as these ratios better predict clinical outcomes than absolute expression levels .
Q. What advanced techniques optimize the detection of Survivin-2B-specific T cells for immunotherapy studies?
Methodological Answer:
- TCR tetramer staining : Use HLA-A*24:02-restricted Survivin-2B tetramers (e.g., AYACNTSTL peptide) with dual staining for HLA compatibility (e.g., FITC-conjugated anti-HLA-A24 antibodies). Validate with peptide-pulsed HLA-deficient cell lines (e.g., C1R-A24) to confirm specificity (>95% accuracy) .
- Bead-based assays : Coat streptavidin beads with survivin-2B pMHC complexes at varying densities to mimic physiological antigen presentation. This quantifies T-cell avidity and detects low-frequency clones .
- Functional validation : Combine tetramer staining with intracellular cytokine staining (IFN-γ, TNF-α) to confirm T-cell functionality .
Q. How do Survivin-2B splice variant ratios influence experimental outcomes in survival analysis?
Methodological Answer:
- qRT-PCR normalization : Use isoform-specific primers and normalize to total survivin levels. For example, a high Survivin-2B/ΔEx3 ratio in gliomas correlates with reduced apoptosis and poorer survival .
- Statistical modeling : Apply Cox proportional hazards models to evaluate Survivin-2B’s independent prognostic value. In pediatric AML, a high Survivin-2B/ΔEx2 ratio increases relapse risk by 7.3-fold .
- Confounding control : Adjust for tumor heterogeneity, sample collection timing (e.g., pre/post-chemotherapy), and technical variables (e.g., RNA degradation) .
Data Analysis and Validation
Q. What statistical pitfalls should researchers avoid when analyzing Survivin-2B expression data?
Methodological Answer:
- Overinterpretation of significance : Report exact P-values (not thresholds like P<0.05) and adjust for multiple comparisons (e.g., Bonferroni correction) .
- Censoring bias : In survival studies, account for left-censored data (e.g., undetected pre-enrollment tumor progression) and non-parallel survival curves using stratified models .
- Ratio misinterpretation : Survivin-2B/ΔEx3 ratios must be log-transformed for linear regression to avoid skewing .
Q. How can researchers validate the functional role of Survivin-2B in vitro?
Methodological Answer:
- CRISPR-Cas9 knockout : Generate Survivin-2B-specific KO cell lines and assess apoptosis (Annexin V/PI staining) and proliferation (BrdU assay). Note that Survivin-2B KO may upregulate compensatory isoforms like survivin-ΔEx3 .
- Rescue experiments : Re-express Survivin-2B in KO models using lentiviral vectors and confirm phenotype reversal .
- Interaction mapping : Co-immunoprecipitate Survivin-2B with mitochondrial proteins (e.g., Smac/DIABLO) to elucidate its pro-apoptotic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
